7-[4-(Butan-2-yloxy)-3-methoxyphenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid
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Overview
Description
This compound is a mouthful, but its structure is intriguing! Let’s break it down:
Name: 7-[4-(Butan-2-yloxy)-3-methoxyphenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid
Structure: It consists of a tetrazolo-pyrimidine core with a carboxylic acid group and a substituted phenyl ring.
Preparation Methods
Synthetic Routes::
Starting Materials: The synthesis likely involves starting materials such as butan-2-ol, 3-methoxyphenol, and tetrazolo[1,5-a]pyrimidine.
Key Steps:
Reaction Conditions: Specific conditions would depend on the synthetic pathway.
- Information on large-scale industrial production is scarce. Research labs may synthesize it for study.
Chemical Reactions Analysis
Reactivity: This compound likely undergoes various reactions
Common Reagents: Reagents like strong acids, bases, and transition metal catalysts.
Major Products: Derivatives with altered functional groups.
Scientific Research Applications
Chemistry: Used as a building block for novel compounds.
Biology: Investigated for potential bioactivity (e.g., antimicrobial, antitumor).
Medicine: Possible drug candidate (requires further studies).
Industry: Limited data, but could have applications in materials science.
Mechanism of Action
Targets: Unknown, but it likely interacts with cellular components.
Pathways: Further research needed to elucidate its mode of action.
Comparison with Similar Compounds
Uniqueness: Its complex structure sets it apart.
Similar Compounds: Explore related tetrazolo-pyrimidines (e.g., benzofuran derivatives, indazole derivatives).
Properties
Molecular Formula |
C16H19N5O4 |
---|---|
Molecular Weight |
345.35 g/mol |
IUPAC Name |
7-(4-butan-2-yloxy-3-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C16H19N5O4/c1-4-9(2)25-13-6-5-10(7-14(13)24-3)12-8-11(15(22)23)17-16-18-19-20-21(12)16/h5-9,12H,4H2,1-3H3,(H,22,23)(H,17,18,20) |
InChI Key |
DLLZULJGTMKTFL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC1=C(C=C(C=C1)C2C=C(NC3=NN=NN23)C(=O)O)OC |
Origin of Product |
United States |
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